molecular formula C11H11ClFNO2 B2820822 2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide CAS No. 2241141-72-8

2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide

Cat. No.: B2820822
CAS No.: 2241141-72-8
M. Wt: 243.66
InChI Key: ZHPBXPOQPZPIFR-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a fluorophenyl group, and an oxoethyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, and the product is obtained after purification steps . The general reaction scheme is as follows:

    Starting Materials: 4-fluoroaniline and chloroacetyl chloride.

    Reaction Conditions: The reaction is performed in an inert solvent, with triethylamine as an acid-binding agent.

    Procedure: The chloroacetyl chloride is added dropwise to a solution of 4-fluoroaniline and triethylamine at room temperature.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis. Additionally, the recovery and recycling of reagents such as triethylamine can reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions to cleave the amide bond.

Major Products

    Substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNO2/c1-7(12)11(16)14-6-10(15)8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPBXPOQPZPIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)C1=CC=C(C=C1)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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